7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound characterized by a fused isoquinoline structure with two carbonyl groups at positions 1 and 3, and a bromine atom at position 7. Its molecular formula is , and it has a molecular weight of 240.05 g/mol. This compound exhibits significant structural complexity, making it an interesting subject for both chemical synthesis and biological research .
These reactions highlight the versatility of 7-bromoisoquinoline-1,3(2H,4H)-dione in organic synthesis.
Research indicates that 7-bromoisoquinoline-1,3(2H,4H)-dione and its derivatives exhibit promising biological activities:
The synthesis of 7-bromoisoquinoline-1,3(2H,4H)-dione can be achieved through several methods:
7-Bromoisoquinoline-1,3(2H,4H)-dione has diverse applications across various fields:
Interaction studies have shown that 7-bromoisoquinoline-1,3(2H,4H)-dione can modulate several biological pathways. Its derivatives may inhibit specific enzymes or receptors involved in cell signaling and proliferation. For instance, its role as an inhibitor of TDP2 suggests potential therapeutic applications in cancer treatment by disrupting DNA repair processes .
Several compounds share structural similarities with 7-bromoisoquinoline-1,3(2H,4H)-dione. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-Bromoisoquinoline-1,3(2H,4H)-dione | 501130-49-0 | 1.00 | Bromine substitution at position 6 |
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.93 | Reduced isoquinoline structure |
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | 891782-60-8 | 0.93 | Dihydro derivative with different saturation |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | 943751-93-7 | 0.91 | Different saturation pattern |
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 724422-42-8 | 0.89 | Methyl substitution at position 2 |
The unique presence of the bromine atom at position 7 distinguishes it from other similar compounds and contributes to its specific reactivity and biological activity.